5-Ethynyl-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDAICHQULLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669735 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-58-8 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Ethynyl 2 Fluoroaniline and Its Precursors
De Novo Synthesis Approaches to the Core Structure
These methods involve building the molecule's core framework through carbon-carbon bond-forming reactions, establishing the key substitutions around the aniline (B41778) ring.
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This methodology is highly effective for the synthesis of 5-Ethynyl-2-fluoroaniline from a halogenated precursor, such as 5-bromo-2-fluoroaniline (B1303259) or 5-iodo-2-fluoroaniline. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. purdue.edu
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Through transmetalation, the acetylide group is transferred to the palladium complex, which then undergoes reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst. nih.gov
To prevent self-coupling of the terminal alkyne, a protected alkyne such as Trimethylsilylacetylene (B32187) (TMSA) is often used. wikipedia.org The trimethylsilyl (B98337) (TMS) group is removed in a subsequent step.
Table 1: Representative Conditions for Sonogashira Cross-Coupling
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Yield |
| 5-Bromo-2-fluoroaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High |
| 5-Iodo-2-fluoroaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | High |
| Aryl Bromide | Terminal Alkyne | PdCl₂(MeCN)₂ / [(t-Bu)₃PH]BF₄ | CuI | Various | Various | 88% purdue.edu |
This table presents generalized conditions based on typical Sonogashira reactions. Specific yields may vary based on precise substrate and reaction optimization.
While palladium is the most common catalyst for such transformations, other transition metals can also mediate the formation of aryl-alkyne bonds. Copper-catalyzed reactions, sometimes referred to as "copper-only" Sonogashira-type couplings, can be employed, particularly in the absence of palladium. These reactions may require higher temperatures but can be advantageous in certain contexts. Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative for forming C-C bonds, including the coupling of Grignard reagents with alkyl halides.
Furthermore, transition metals like ruthenium and rhodium have been investigated for C-H activation and functionalization, which could theoretically provide a direct route to ethynylation of a 2-fluoroaniline (B146934) precursor, although this is a less conventional approach for this specific target.
A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. For this compound, this could involve synthesizing the 2-fluoroaniline core and an ethynyl-containing fragment independently.
A plausible synthetic route could begin with a simple, commercially available precursor like 2,4-dinitrofluorobenzene.
Selective Reduction : The nitro group at the 2-position of 2,4-dinitrofluorobenzene can be selectively reduced to an amino group using reagents like iron powder in acetic acid to yield 2-fluoro-5-nitroaniline. google.com
Diazotization and Halogenation : The remaining nitro group at the 5-position can be reduced to a second amino group, followed by a Sandmeyer reaction. This involves diazotization of the aniline at the 5-position and subsequent reaction with a copper(I) halide (e.g., CuBr or CuI) to install a halogen, creating the necessary precursor for a Sonogashira coupling.
Cross-Coupling : The resulting 5-halo-2-fluoroaniline can then undergo a palladium-catalyzed Sonogashira coupling as described in section 2.1.1.
This multi-step approach allows for the controlled installation of functional groups from basic starting materials.
Functional Group Interconversions for Ethynyl (B1212043) Moiety Introduction
These strategies focus on creating the alkyne functionality on a pre-formed fluoroaniline (B8554772) ring through chemical transformations of other functional groups.
As mentioned previously, the Sonogashira coupling is often performed with a silyl-protected alkyne like trimethylsilylacetylene (TMSA) to enhance stability and prevent side reactions. wikipedia.org The synthesis of this compound is therefore completed by a desilylation step to remove the protecting group.
This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), or a base. wikipedia.org The high affinity of fluoride for silicon drives the reaction, cleaving the silicon-carbon bond to reveal the terminal alkyne.
Table 2: Common Reagents for Desilylation of Aryl-TMS-Acetylenes
| Reagent | Abbreviation | Typical Solvent | Conditions |
| Tetra-n-butylammonium fluoride | TBAF | THF, Acetonitrile | Room Temperature |
| Potassium Fluoride | KF | Methanol (B129727) | Room Temperature |
| Silver Fluoride | AgF | Methanol | Room Temperature redalyc.org |
| Potassium Carbonate | K₂CO₃ | Methanol | Room Temperature |
The formation of an alkyne triple bond can also be achieved through elimination reactions, typically a double dehydrohalogenation of a dihalide. fiveable.melibretexts.org This method involves removing two equivalents of a hydrogen halide (HX) from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide using a strong base. chemistrysteps.commasterorganicchemistry.com
For the synthesis of this compound, a precursor such as 5-(1,2-dibromoethyl)-2-fluoroaniline would be required. The reaction proceeds via a twofold E2 mechanism. libretexts.orgchemistrysteps.com A strong base, such as sodium amide (NaNH₂) in liquid ammonia, is required to facilitate the second elimination from the intermediate vinylic halide, which is less reactive than the initial alkyl halide. chemistrysteps.com
Table 3: Bases for Double Dehydrohalogenation
| Base | Formula | Strength | Notes |
| Sodium amide | NaNH₂ | Very Strong | Often used in liquid ammonia; strong enough for both eliminations. libretexts.orgchemistrysteps.com |
| Potassium tert-butoxide | KOC(CH₃)₃ | Strong | A bulky base that can favor elimination. |
| Sodium hydroxide | NaOH | Strong | Can be used, but may require high temperatures and is less effective for the second elimination. |
This route is generally less direct for aromatic compounds compared to cross-coupling but remains a fundamental and powerful method for alkyne synthesis.
Preparation of Key Halogenated Fluoroaniline Intermediates
Synthesis of 5-Bromo-2-fluoroaniline and Related Halogenated Derivatives
A prevalent method for the synthesis of 5-Bromo-2-fluoroaniline involves the reduction of a nitro-substituted precursor. One documented synthesis starts from 4-bromo-1-fluoro-2-nitrobenzene. This starting material is dissolved in ethanol (B145695) and subjected to reduction using powdered iron in the presence of saturated aqueous ammonium (B1175870) chloride. The reaction mixture is heated and stirred for an extended period to ensure the complete conversion of the nitro group to an amine. Following the reaction, the mixture is cooled and filtered to remove the iron catalyst. The organic product is then extracted and purified to yield 5-bromo-2-fluoroaniline.
A multi-step synthesis of 2-bromo-5-fluoroaniline (B94856) has also been reported, starting from 4-fluoroaniline (B128567). This process involves:
Acylation of 4-fluoroaniline with acetic anhydride (B1165640) to produce 4-fluoroacetanilide.
Nitration of the 4-fluoroacetanilide.
Replacement of the acetamido group with bromine.
Reduction of the nitro group to afford the final 2-bromo-5-fluoroaniline.
This method is noted for its high yield and purity, utilizing readily available starting materials.
Hydrogenation is another method employed for the reduction of the nitro group in precursors like 2-bromo-5-fluoronitrobenzene. Catalytic hydrogenation using Raney nickel in methanol has been described. The reaction is carried out under hydrogen pressure and at a slightly elevated temperature. Upon completion, the catalyst is filtered off, and the product is isolated and purified.
Selective Halogenation Methods
Achieving regioselectivity in the halogenation of fluoroanilines is crucial for the synthesis of specific isomers. Various methods have been developed to control the position of halogenation.
For the bromination of 2-fluoroaniline to produce 4-bromo-2-fluoroaniline, controlling the reaction temperature is critical to minimize the formation of dibrominated byproducts. Temperatures between 0°C and -50°C are often necessary for selective 4-position bromination. The choice of solvent also plays a significant role, with dimethylformamide (DMF) and dimethylacetamide being preferred for their ability to enhance yield and selectivity.
Catalytic methods have been developed to improve the selectivity and efficiency of halogenation. The use of a quaternary ammonium halide catalyst in an inert solvent like methylene (B1212753) chloride allows for the halogenation of 2-haloanilines with high yield and selectivity. This process can be run continuously, with the catalyst and solvent being recycled.
Organocatalysis has also emerged as a powerful tool for selective halogenation. Secondary ammonium salts have been shown to be effective catalysts for the ortho-chlorination of anilines, demonstrating high regioselectivity. Arylamines can also act as catalysts, generating a highly reactive yet selective N-halo arylamine intermediate for electrophilic halogenation of aromatic compounds.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound, primarily through the optimization of the Sonogashira coupling reaction.
Aqueous Reaction Media and Sustainable Solvents
The use of water as a reaction medium for Sonogashira couplings offers significant environmental benefits. acs.org Water-soluble palladium complexes have been developed to facilitate these reactions in aqueous or aqueous/organic mixtures. hes-so.ch For instance, a water-soluble Pd complex of dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine has been used for copper-free Sonogashira couplings in a water/isopropanol mixture. hes-so.ch The use of surfactants can also enable Sonogashira reactions of lipophilic substrates in water at mild temperatures. semanticscholar.org
Beyond water, other green solvents are being explored. N-Hydroxyethylpyrrolidone (HEP) has been identified as a promising green solvent for Heck-Cassar-Sonogashira reactions, allowing for complete conversions under mild conditions. soton.ac.ukprimescholars.com Solvent-free approaches, such as using high-speed ball milling, are also being investigated to further reduce the environmental impact of the synthesis. rsc.org
Table 1: Examples of Sustainable Solvents in Sonogashira Coupling
| Solvent System | Catalyst System | Key Advantages |
| Water/isopropanol | Water-soluble Pd complex | Sustainable, near quantitative yields. hes-so.ch |
| N-Hydroxyethylpyrrolidone (HEP)/water | Pd(PPh₃)₂Cl₂/CuI | High conversion rates, mild conditions. soton.ac.ukprimescholars.com |
| Water with surfactant (e.g., SDS, CTAB) | Pd(PPh₃)₂Cl₂/CuI | Enables reaction of lipophilic substrates, mild temperature. semanticscholar.org |
| Solvent-free (ball milling) | Pd catalyst, copper vial/ball | Eliminates solvent waste. rsc.org |
Development of Eco-Friendly Catalytic Systems
The development of more sustainable catalytic systems is a major focus in greening the synthesis of this compound. This includes designing catalysts that are highly efficient, reusable, and operate under mild conditions.
Heterogeneous catalysts, such as palladium single-atom catalysts supported on nitrogen-doped carbon, offer the advantage of easy separation and recyclability. hes-so.ch These catalysts have shown high stability and can be reused multiple times without significant loss of activity. hes-so.ch Palladium nanoparticles supported on various materials, including mesoporous silica (B1680970) (MCM-41), have also been developed as highly efficient and recyclable catalysts for Sonogashira reactions. rsc.org
Efforts are also being made to develop copper-free and amine-free Sonogashira reaction conditions to avoid the use of potentially toxic and environmentally harmful reagents. rsc.orgnih.gov The use of alternative bases and ligands is being explored to facilitate these greener catalytic cycles. Furthermore, the development of catalysts based on less expensive and more abundant metals is an ongoing area of research. For instance, core-shell nanoparticles with a cheaper metal core and a noble metal shell are being investigated to improve the atom economy of the catalyst itself. researchgate.netmdpi.com
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst Type | Support/Ligand | Key Features |
| Homogeneous Pd Complex | Water-soluble phosphine | Enables aqueous phase reaction. hes-so.ch |
| Heterogeneous Pd Single-Atom | Nitrogen-doped carbon | High efficiency, reusability. hes-so.ch |
| Heterogeneous Pd Nanoparticles | MCM-41 | Recyclable, high yields with low Pd loading. rsc.org |
| Bimetallic Nanoparticles | Ni/Pd core-shell | Atom-economical use of palladium. researchgate.netmdpi.com |
Chemical Reactivity and Derivatization of 5 Ethynyl 2 Fluoroaniline
Reactions Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of chemical reactions. These include cycloadditions, where the π-system of the alkyne participates in the formation of new rings, and nucleophilic additions, where the triple bond is attacked by electron-rich species.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The ethynyl group of 5-ethynyl-2-fluoroaniline can participate in several types of cycloadditions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst. nih.govwikipedia.org The catalyst can be generated in situ from a copper(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. wikipedia.org
The reaction proceeds under mild conditions, often in aqueous solvents, and exhibits a high tolerance for a wide variety of functional groups. nih.govnih.gov The process is highly reliable and straightforward, making it a favored method for creating covalent connections between different molecular building blocks. nih.govrsc.org The resulting triazole ring is a stable aromatic heterocycle with applications in medicinal chemistry and materials science. researchgate.net
The general scheme for the CuAAC reaction of this compound with an organic azide is depicted below:
Reactants: this compound and an organic azide (R-N₃).
Catalyst: Copper(I) species, often generated in situ. wikipedia.org
Product: 1-(substituted)-4-(2-fluoro-5-aminophenyl)-1H-1,2,3-triazole.
Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Catalyst System | Reducing Agent | Solvent | Temperature | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | Water/t-Butanol | Room Temperature | sigmaaldrich.com |
| Copper(I) Iodide | - | Various Organic Solvents | Room Temperature | nih.gov |
| NHC-based Polynuclear Copper Complexes | - | Neat | Room Temperature | unizar.esresearchgate.net |
This table presents general conditions for CuAAC reactions and does not represent specific reactions with this compound.
The ethynyl group can also participate in other cycloaddition reactions, such as the Diels-Alder and [2+2] cycloadditions, although these are less common for simple alkynes compared to the CuAAC reaction.
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile (an alkene or alkyne). In principle, the ethynyl group of this compound could act as a dienophile, reacting with a diene to form a cyclohexadiene derivative. The reactivity of the alkyne in a Diels-Alder reaction is influenced by the electronic nature of its substituents. khanacademy.org
[2+2] Cycloaddition reactions involve the combination of two double or triple bonds to form a four-membered ring. rsc.org These reactions can be promoted thermally or photochemically. The [2+2] cycloaddition of an alkyne with an alkene would yield a cyclobutene derivative. The success of these reactions is often dependent on the specific substrates and reaction conditions. rsc.orgnih.gov
Nucleophilic Additions to the Alkyne
The electron-rich triple bond of the ethynyl group is susceptible to attack by nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
The addition of water across the triple bond of an alkyne is known as hydration. This reaction is typically catalyzed by a strong acid, often in the presence of a mercury(II) salt to enhance the rate of reaction. The hydration of terminal alkynes, such as this compound, generally follows Markovnikov's rule, where the initial addition of a proton occurs at the terminal carbon of the alkyne, leading to the formation of a more stable vinyl cation at the internal carbon. Subsequent attack by water and tautomerization of the resulting enol yields a ketone.
For this compound, the expected product of acid-catalyzed hydration would be 1-(4-amino-3-fluorophenyl)ethan-1-one.
Reactants: this compound and water.
Catalyst: Strong acid (e.g., sulfuric acid) and often a mercury(II) salt (e.g., mercuric sulfate).
Intermediate: An enol.
Product: A ketone, following Markovnikov's regioselectivity.
Table 2: General Conditions for Acid-Catalyzed Hydration of Alkynes
| Catalyst | Solvent | Temperature | Product Type |
| H₂SO₄, HgSO₄ | Water | Varies | Ketone (Markovnikov) |
| H₂SO₄ | Water | Varies | Ketone (Markovnikov) |
This table presents general conditions for the hydration of alkynes and does not represent specific reactions with this compound.
Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon triple bond of an alkyne. This reaction provides a direct and atom-economical route to enamines and imines, which are valuable synthetic intermediates. The intermolecular hydroamination of alkynes with anilines can be catalyzed by various transition metal complexes, including those of rhodium and iridium. nih.gov
The reaction of this compound with another amine, such as aniline (B41778), in the presence of a suitable catalyst, would be expected to yield an enamine or, after tautomerization, an imine. The regioselectivity of the addition can be influenced by the catalyst and the electronic properties of the substrates. nih.gov For example, iridium-catalyzed hydroamination of allyl amines with electron-deficient anilines has been shown to proceed efficiently. nih.gov
Table 3: Catalysts for Intermolecular Hydroamination of Alkynes with Anilines
| Catalyst System | Amine Substrate | Alkyne Substrate | Product Type | Reference |
| Rhodium complexes | Anilines | Alkynes | Enamines/Imines | nih.gov |
| Iridium complexes | Anilines | Alkynes | Enamines/Imines | nih.gov |
| Gold Nanoparticles | Anilines | Phenylacetylenes | Ketimines | unimi.it |
This table presents examples of catalyst systems for hydroamination reactions and does not represent specific reactions with this compound.
Metal-Mediated Functionalizations of the Triple Bond
The terminal alkyne group in this compound is a versatile functional handle for a variety of metal-mediated transformations. These reactions allow for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity and synthetic utility of the scaffold. Transition metals such as copper, palladium, and cobalt play pivotal roles in activating the C-H bond of the terminal alkyne or in facilitating additions across the triple bond. nih.govresearchgate.net
One common transformation is the copper-catalyzed oxidative amidation of the terminal alkyne, which can lead to the formation of ynamides. nih.gov This type of reaction typically involves a copper catalyst that activates the terminal C-H bond, allowing for coupling with a nitrogen nucleophile. nih.gov Another significant reaction is the Sonogashira cross-coupling, where a palladium catalyst, usually in the presence of a copper co-catalyst, facilitates the coupling of the terminal alkyne with aryl or vinyl halides. This allows for the direct attachment of various aromatic or unsaturated moieties to the ethynyl group.
Furthermore, the triple bond can undergo functionalization through domino reactions. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines has been achieved using a fluoroform-derived CuCF₃ reagent. organic-chemistry.org This process involves the addition of the CF₃ group across the triple bond, which then triggers a subsequent cyclization reaction. organic-chemistry.org Cobalt-catalyzed reactions also offer a pathway for functionalization, such as in the (E)-halofluoroalkylation of alkynes, which can introduce both a halogen and a fluoroalkyl group across the triple bond with high stereoselectivity. researchgate.net
| Reaction Type | Metal Catalyst | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Amidation | Copper | Nitrogen nucleophile, oxidant (e.g., O₂) | Ynamide | nih.gov |
| Sonogashira Coupling | Palladium/Copper | Aryl/vinyl halide, base | Disubstituted alkyne | nih.gov |
| Domino Trifluoromethylation/Cyclization | Copper | CuCF₃ | CF₃-substituted heterocycle | organic-chemistry.org |
| (E)-halofluoroalkylation | Cobalt | XCF₂CO₂R, Zn | Allylic gem-difluoride | researchgate.net |
Reactions Involving the Aniline Moiety
The primary amine of the aniline moiety in this compound is nucleophilic and readily undergoes functionalization reactions such as acylation, alkylation, and sulfonylation. These transformations are crucial for protecting the amine group, modifying the electronic properties of the aromatic ring, or introducing functional groups necessary for subsequent reactions, such as intramolecular cyclizations.
Sulfonylation: The reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields the corresponding sulfonamides. N-tosyl and N-mesyl derivatives are particularly important as they can be crucial for enabling or directing subsequent cyclization reactions to form heterocyclic products like indoles. organic-chemistry.org The electron-withdrawing nature of the sulfonyl group modifies the nucleophilicity of the nitrogen and can influence the regioselectivity of cyclization. organic-chemistry.org
Acylation: Acylation with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. This reaction is often used to protect the amino group during other transformations.
Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process.
| Reaction | Reagent | Product | Purpose/Significance | Reference |
|---|---|---|---|---|
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-tosyl sulfonamide | Protecting group; activates for cyclization | organic-chemistry.org |
| Sulfonylation | Methanesulfonyl chloride (MsCl) | N-mesyl sulfonamide | Protecting group; activates for cyclization | organic-chemistry.org |
| Acylation | Acetyl chloride | N-acetamide | Protecting group | researchgate.net |
| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl aniline | Introduction of alkyl substituents | researchgate.net |
The primary amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an imine is a key step in various synthetic routes for building larger molecular frameworks, including the synthesis of quinolines through reactions like the Friedländer annulation. mdpi.com In some cases, the condensation can lead to the formation of azomethine ylides, which can then undergo cycloaddition reactions. nih.gov
The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the combined directing effects of the three substituents: the amino group (-NH₂), the fluoro group (-F), and the ethynyl group (-C≡CH).
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.orgmnstate.edu
Fluoro Group (-F): A deactivating group due to its inductive effect, but it still directs ortho and para due to resonance donation. nih.gov
Ethynyl Group (-C≡CH): Generally considered a deactivating group.
The positions on the ring relative to the substituents are C3, C4, and C6.
Position C3: Ortho to the -F group and meta to both the -NH₂ and -C≡CH groups.
Position C4: Para to the -F group, meta to the -NH₂ group, and ortho to the -C≡CH group.
Position C6: Ortho to the -NH₂ group and para to the -C≡CH group.
Given that the amino group is the strongest activating group, electrophilic substitution is most likely to occur at the positions it strongly activates: ortho (C6) and para (position occupied by the ethynyl group). Therefore, the most favored position for substitution is C6, which is ortho to the powerfully activating amino group.
Intramolecular Cyclization Reactions and Cascade Transformations
This compound is a valuable precursor for the synthesis of important nitrogen-containing heterocycles like indoles and quinolines through intramolecular cyclization and cascade reactions. nih.govnih.gov
Indole Synthesis: The synthesis of 2-substituted indoles can be achieved from 2-fluoro-arylacetylenes through a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. rsc.orgrsc.org In this sequence, the acetylene (B1199291) group acts as an electron-withdrawing group to activate the ring for SNAr, where an external nucleophile displaces the fluorine atom. The newly introduced nucleophile then attacks the internal alkyne to form the five-membered indole ring. rsc.orgrsc.org Alternatively, intramolecular cyclization of 2-alkynylanilines, often after N-functionalization, is a common route. organic-chemistry.orgmdpi.comorganic-chemistry.org For example, palladium-catalyzed processes can facilitate the intramolecular C-N bond formation. mdpi.com
Quinoline Synthesis: Fluorinated anilines are common starting materials for constructing quinoline rings. nih.govresearchgate.net Cyclization reactions are a primary method, often involving the condensation of an aniline with a compound that can provide a three-carbon fragment, such as α,β-unsaturated carbonyl compounds or β-diketones. mdpi.comresearchgate.net For instance, 2-fluoroaniline (B146934) can be reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid to synthesize 8-fluoro-2,3-dimethylquinolin-4-ol. nih.gov Furthermore, transition-metal-catalyzed three-component coupling reactions between anilines, aldehydes, and terminal alkynes provide a direct route to substituted quinolines. chemrevlett.com
Cascade Transformations: The strategic placement of the aniline and ethynyl groups allows for cascade or domino reactions, where a single set of reagents triggers a sequence of transformations to rapidly build molecular complexity. ecust.edu.cnnih.gov For example, a palladium-catalyzed tandem reaction can involve C-N coupling, hydroamination, and C-H arylation in a one-pot synthesis to form complex fused heterocyclic systems. rsc.org
| Target Heterocycle | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Indole | SNAr/Intramolecular Cyclization | Acetylene group activates the ring for SNAr; 5-endo-dig cyclization. | rsc.orgrsc.org |
| Indole | Domino Trifluoromethylation/Cyclization | Cu-catalyzed addition to alkyne followed by cyclization. | organic-chemistry.org |
| Quinoline | Condensation/Cyclization | Reaction of a fluorinated aniline with a three-carbon component (e.g., β-ketoester). | nih.govresearchgate.net |
| Quinoline | Three-Component Coupling | Metal-catalyzed reaction of an aniline, aldehyde, and terminal alkyne. | chemrevlett.com |
| Fused Heterocycles | Palladium-Catalyzed Cascade | Sequential C-N coupling, hydroamination, and C-H arylation. | rsc.org |
Catalytic Applications and Mechanistic Investigations of 5 Ethynyl 2 Fluoroaniline
Incorporation of 5-Ethynyl-2-fluoroaniline Derivatives in Catalyst Design
Organocatalyst Scaffolds
There is no information available on the incorporation of this compound into organocatalyst scaffolds.
Detailed Mechanistic Studies of Catalytic Pathways
No detailed mechanistic studies have been published on catalytic pathways involving this compound.
Reaction Pathway Elucidation using Spectroscopic and Computational Methods
There are no findings on the use of spectroscopic or computational methods to elucidate reaction pathways for catalysts derived from this compound.
Kinetic Studies and Reaction Profiling
No kinetic studies or reaction profiling data for catalytic systems involving this compound are available in the scientific literature.
Role of Fluorine and Ethynyl (B1212043) Groups in Catalyst Performance
While the influence of fluorine and ethynyl groups on the performance of catalysts, in general, is a subject of scientific inquiry, no studies specifically detailing these effects in the context of this compound as a catalyst or part of a catalytic system have been found.
Spectroscopic Characterization Methodologies for 5 Ethynyl 2 Fluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, the carbon backbone, and the presence of heteroatoms like fluorine.
Proton (¹H) NMR spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Ethynyl-2-fluoroaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the terminal acetylenic proton (-C≡CH).
The aromatic region would typically display complex splitting patterns due to spin-spin coupling between adjacent protons. The fluorine atom at the C2 position and the ethynyl (B1212043) group at the C5 position influence the electron density of the aromatic ring, thus affecting the chemical shifts of the aromatic protons (H-3, H-4, and H-6). The amine protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The acetylenic proton is expected to appear as a sharp singlet at a characteristic upfield position.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |
| -C≡CH | ~3.0 | Singlet | N/A |
Note: Predicted values are based on typical chemical shifts for substituted anilines and terminal alkynes. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show signals for the six aromatic carbons and the two carbons of the ethynyl group.
The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, a key identifying feature. The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine. The chemical shifts of the aromatic carbons are influenced by the substituents; the amino group typically causes an upfield shift (shielding) for the carbon it is attached to (C-1) and the para-carbon (C-4), while the fluorine atom causes a significant downfield shift (deshielding) for the carbon it is attached to (C-2). The two ethynyl carbons will have characteristic chemical shifts in the range of 70-90 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-NH₂) | ~135-145 (d, JCF ≈ 10-15 Hz) |
| C-2 (-F) | ~150-160 (d, ¹JCF ≈ 230-250 Hz) |
| C-3 | ~115-120 (d, JCF ≈ 5-10 Hz) |
| C-4 | ~120-130 |
| C-5 (-C≡CH) | ~110-120 |
| C-6 | ~110-120 (d, JCF ≈ 2-5 Hz) |
| -C ≡CH | ~80-90 |
Note: Predicted values are based on typical chemical shifts for substituted fluoroaromatics and phenylacetylenes. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. huji.ac.ilslideshare.net
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons, primarily the proton at the C-3 position (ortho coupling) and to a lesser extent, the proton at the C-6 position (meta coupling). This coupling pattern can help confirm the substitution pattern on the aromatic ring. The chemical shifts of fluorine-substituted aniline (B41778) derivatives are also known to be pH-dependent. nih.gov
While 1D NMR spectra provide fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules like this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity on the ring. For example, a correlation between the signals for H-3 and H-4 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning which proton signal corresponds to which carbon signal. It would clearly link the aromatic proton signals to their respective aromatic carbon signals and the acetylenic proton to its corresponding carbon.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of sharp, distinct peaks in specific regions of the spectrum serves as strong evidence for the compound's structure.
N-H Stretching: The primary amine group (-NH₂) will show two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
≡C-H Stretching: The terminal alkyne will display a sharp, strong absorption band around 3300 cm⁻¹, which is characteristic of the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon.
C≡C Stretching: The carbon-carbon triple bond of the alkyne group gives rise to a weak but sharp absorption band in the 2100-2140 cm⁻¹ region. Its intensity is variable in aromatic alkynes.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of absorptions in the 1450-1600 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bond will show a strong absorption band in the fingerprint region, typically between 1200 and 1300 cm⁻¹, which is characteristic of aryl fluorides.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Weak |
| Terminal Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Terminal Alkyne (-C≡CH) | C≡C Stretch | 2100 - 2140 | Weak-Medium, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
For a molecule to be Raman active, a change in the polarizability of the molecule must occur during the vibration. youtube.com Key vibrational modes for this compound that are readily identifiable in a Raman spectrum include the stretching vibrations of the ethynyl group (C≡C and ≡C-H), the vibrations of the aniline ring, and the stretching of the carbon-fluorine bond.
The amino (NH₂) group vibrations are also observable. The donation of lone-pair electrons from the nitrogen atom can play a significant role in the molecule's interaction with surfaces, which can be sensitively detected by changes in the NH₂ group's Raman signal. researchgate.net The analysis of these characteristic peaks, including their position, intensity, and polarization, allows for a comprehensive understanding of the molecule's vibrational dynamics.
A summary of expected characteristic Raman shifts for the key functional groups in this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Symmetric N-H Stretch | -NH₂ | ~3350 | Medium |
| Asymmetric N-H Stretch | -NH₂ | ~3450 | Medium |
| Alkyne C-H Stretch | -C≡C-H | ~3300 | Strong |
| C≡C Stretch | -C≡C-H | 2100-2150 | Strong |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1580-1620 | Strong |
| N-H Scissoring | -NH₂ | 1590-1650 | Medium |
| Aromatic C-H In-Plane Bend | Benzene Ring | 1000-1300 | Medium |
| C-F Stretch | -F | 1100-1350 | Strong |
| C-N Stretch | -C-NH₂ | 1250-1360 | Medium |
| NH₂ Wagging | -NH₂ | 790-860 | Weak |
Note: The exact positions of the peaks can be influenced by the molecular environment, solvent effects, and intermolecular interactions.
Computational Vibrational Frequency Analysis
To complement experimental Raman spectroscopy, computational vibrational frequency analysis is an indispensable tool for the precise assignment of vibrational modes. arxiv.orgnih.gov This theoretical approach, typically employing Density Functional Theory (DFT), allows for the calculation of the vibrational frequencies and intensities of a molecule in its optimized geometric structure. nih.govumanitoba.ca By modeling the molecule in silico, researchers can simulate its Raman spectrum and compare it with experimental data, leading to a more confident and detailed interpretation of the observed spectral features. arxiv.org
The process begins with the optimization of the molecular geometry of this compound using a selected level of theory and basis set, for example, B3LYP with the 6-311++G(d,p) basis set. nih.govmdpi.com Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. umanitoba.ca These calculations yield a set of harmonic vibrational frequencies. However, theoretical calculations are typically performed on a single molecule in the gaseous state, neglecting intermolecular interactions and anharmonicity. nih.gov Consequently, the calculated frequencies are often systematically higher than the experimental values. To correct for this discrepancy, the computed frequencies are uniformly scaled using a specific scaling factor (e.g., 0.961 for the B3LYP functional). nih.gov
The primary output of this analysis is the assignment of each calculated frequency to a specific atomic motion, such as stretching, bending, or wagging of particular bonds. This is often quantified through a Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode of vibration. mdpi.com This detailed assignment is crucial for resolving ambiguities in complex regions of the experimental spectrum where multiple vibrational modes may overlap.
| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) (Typical) | Calculated Scaled Wavenumber (cm⁻¹) (Example) |
| N-H Asymmetric Stretch | -NH₂ | 3450 | 3455 |
| N-H Symmetric Stretch | -NH₂ | 3350 | 3352 |
| Alkyne C-H Stretch | -C≡C-H | 3300 | 3305 |
| C≡C Stretch | -C≡C-H | 2120 | 2125 |
| Aromatic C=C Stretch | Benzene Ring | 1610 | 1612 |
| C-F Stretch | -F | 1280 | 1285 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a compound. researchgate.net Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine the m/z value with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the calculation of a unique elemental formula for a measured ion. nih.gov
For this compound, HRMS is used to verify its chemical formula, C₈H₆FN. By ionizing the molecule (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]⁺, its exact mass is measured and compared to the theoretically calculated mass. The close agreement between the experimental and theoretical mass provides high confidence in the compound's identity and elemental composition, distinguishing it from potential isomers or other compounds with the same nominal mass. researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₈H₆FN |
| Nominal Mass | 135 u |
| Monoisotopic Mass (Theoretical) | 135.04842 u |
| Target Ion ([M+H]⁺) | C₈H₇FN⁺ |
| Theoretical m/z for [M+H]⁺ | 136.05629 u |
| Expected HRMS Result (m/z) | 136.0563 ± 0.0005 u (example tolerance) |
Fragmentation Pathway Analysis
Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking down a selected precursor ion and analyzing the resulting product ions. mdpi.com In this process, the molecular ion or a protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the weakest bonds and the most stable resulting fragments.
The study of these pathways helps in the structural elucidation of unknown compounds and confirms the structure of known ones. kobv.de For this compound (Molecular Weight: 135.14 g/mol ), the fragmentation is influenced by the stable aromatic ring and the nature of its substituents. Common fragmentation routes for such compounds can involve the loss of small neutral molecules or radicals.
Proposed Fragmentation Pathways for this compound:
Loss of Acetylene (B1199291): A primary fragmentation pathway may involve the cleavage of the ethynyl group, resulting in the loss of acetylene (C₂H₂), a neutral molecule with a mass of 26.02 u.
[C₈H₆FN]⁺˙ → [C₆H₄FN]⁺˙ + C₂H₂
m/z 135 → m/z 109
Loss of HCN: A common fragmentation pattern for anilines and other nitrogen-containing aromatic compounds is the elimination of hydrogen cyanide (HCN), with a mass of 27.01 u. This involves the cleavage of the aromatic ring.
[C₈H₆FN]⁺˙ → [C₇H₅F]⁺˙ + HCN
m/z 135 → m/z 108
Loss of a Fluorine Radical: Cleavage of the C-F bond can lead to the loss of a fluorine radical (•F).
[C₈H₆FN]⁺˙ → [C₈H₆N]⁺ + •F
m/z 135 → m/z 116
These proposed pathways provide a basis for interpreting the tandem mass spectrum of this compound. The relative abundance of the product ions depends on the collision energy and the intrinsic stability of the ions and neutral losses.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukfiveable.me The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule, particularly the presence of chromophores. uobabylon.edu.iqcutm.ac.in
In this compound, the primary chromophore is the substituted benzene ring. The presence of the amino (-NH₂), fluoro (-F), and ethynyl (-C≡CH) groups modifies the electronic transitions of the benzene ring. The absorption of UV radiation by this molecule is dominated by transitions of π electrons and non-bonding (n) electrons of the nitrogen and fluorine atoms. cutm.ac.inpharmatutor.org
The main types of electronic transitions observed in the UV-Vis spectrum of this compound are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. cutm.ac.in They are characteristic of molecules with unsaturated systems like the aromatic ring and the ethynyl group. These transitions are typically high in intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region. cutm.ac.in For substituted benzenes, these often appear as two distinct bands.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the amino group) to a π* anti-bonding orbital of the aromatic ring. cutm.ac.in Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and are significantly lower in intensity (small ε value). cutm.ac.inpharmatutor.org
The solvent used for the analysis can influence the position of the absorption maxima (λ_max) due to differing stabilization of the ground and excited states. fiveable.me
| Transition Type | Orbitals Involved | Chromophore | Expected λ_max Region (nm) | Molar Absorptivity (ε) |
| π → π | π → π | Aromatic Ring, Ethynyl Group | 200 - 280 | High (1,000 - 50,000) |
| n → π | n → π | Amino Group (-NH₂) Lone Pair → Aromatic Ring | 270 - 350 | Low (10 - 100) |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of organic molecules, providing insights into their electronic structure and de-excitation pathways. For derivatives of this compound, this technique helps elucidate how structural modifications influence their emission characteristics.
Many oligo(arylene ethynylene)s (OArEs), a class of compounds structurally related to this compound derivatives, are known for their fluorescent properties, which are central to their use in sensory materials mdpi.com. The fluorescence can be significantly altered by the molecular environment. For instance, some poly(phenylene-ethynylene) polymers containing aniline side-groups exhibit aggregation-caused quenching (ACQ) or aggregation-induced emission enhancement (AIEE), depending on the solvent system. These phenomena indicate that inter-chain and intra-chain interactions, strengthened by the amino groups, play a crucial role in the non-radiative energy transition processes researchgate.net.
Systematic studies on fluorinated tolanes (diphenylacetylenes), which share the ethynyl-aromatic core, reveal complex photophysical behavior. While often non-emissive in dilute solutions, these compounds can become highly fluorescent in the solid state mdpi.com. The fluorescence quantum yield (ΦPL) and the maximum emission wavelength (λPL) are highly dependent on the degree and position of fluorine substitution. Crystalline perfluoro-tolane, for example, exhibits a high ΦPL of 0.51 with light-blue emission, whereas other isomers show much lower quantum yields mdpi.com. This highlights the profound impact of substitution patterns and solid-state packing on the emissive properties of these materials. For derivatives of this compound, one would expect a similar sensitivity of fluorescence to the electronic interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the π-conjugated ethynyl moiety.
| Property | Observation in Related Derivatives | Potential Implication for this compound Derivatives |
| Emission in Solution | Often weak or non-emissive mdpi.com. | May exhibit low fluorescence quantum yields in dilute solutions. |
| Emission in Solid State | Can be highly fluorescent, with properties dependent on crystal packing mdpi.com. | Solid-state emission is likely and will be sensitive to polymorphism. |
| Solvatochromism | Aggregation in different solvents can cause quenching (ACQ) or enhancement (AIEE) researchgate.net. | Photophysical properties may be tunable through solvent engineering. |
| Effect of Fluorine | Substitution pattern significantly alters quantum yield and emission wavelength mdpi.com. | The position of the fluorine atom is critical for tuning optoelectronic properties. |
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides precise data on molecular geometry, conformation, and the intermolecular forces that govern crystal packing.
Determination of Solid-State Molecular Structure and Conformation
The analysis of crystalline derivatives provides fundamental data on bond lengths, bond angles, and torsional angles. In the crystal structure of a related compound, 4-Ethynyl-N,N-diphenylaniline, the nitrogen atom adopts an almost perfect trigonal-planar geometry, indicating sp² hybridization and conjugation with the aromatic rings researchgate.net. A similar planarity would be expected for the nitrogen center in this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of crystalline solids is directed by a combination of weak intermolecular interactions. Understanding these interactions is key to crystal engineering and controlling the bulk properties of materials.
Computational and Theoretical Studies of 5 Ethynyl 2 Fluoroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine various energetic properties, such as total energy, heat of formation, and rotational barriers.
For aniline (B41778) derivatives, the B3LYP functional combined with a basis set like 6-31G** or 6-311++G(d,p) has been shown to provide reliable results for geometry and electronic properties. tsijournals.comsemanticscholar.org For instance, in a study of 2-fluoroaniline (B146934), the B3LYP/aug-cc-pVTZ level of theory was used to determine its equilibrium geometry and spectroscopic constants. umanitoba.ca The electronic properties, including the distribution of electron density and the influence of substituents, are key outputs of these calculations. The electron-withdrawing nature of the fluorine atom and the π-system of the ethynyl (B1212043) group would significantly influence the electronic landscape of 5-Ethynyl-2-fluoroaniline.
Table 1: Representative Energetic Properties Calculated via DFT for Fluoroaniline (B8554772) Isomers Note: This table is illustrative, based on typical values for related compounds, as specific data for this compound is not available in the cited literature.
| Property | 5-nitro-2-fluoroaniline (DFT/B3LYP) | 2-nitro-5-fluoroaniline (DFT/B3LYP) |
|---|---|---|
| HOMO-LUMO Energy Gap (eV) | 3.874 | 3.979 |
| Dipole Moment (Debye) | 4.5318 | 3.6551 |
Data sourced from a study on nitro-fluoroaniline isomers. researchgate.net
Ab Initio Methods for High-Accuracy Property Predictions
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory for property prediction. nih.gov Unlike DFT, which relies on an approximated exchange-correlation functional, ab initio methods are derived directly from quantum mechanical principles, leading to more accurate results, albeit at a significantly higher computational expense. These methods are often used as a benchmark for DFT results. researchgate.net For example, studies on fluoroaniline isomers have employed both DFT and HF approaches to investigate geometrical, vibrational, and electronic properties. researchgate.netresearchgate.net High-accuracy calculations are particularly important for determining precise ionization potentials and electron affinities.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, a conformational analysis is performed to identify different low-energy conformers and the energy barriers between them. semanticscholar.org
For fluoroaniline molecules, computational studies have successfully predicted geometric parameters. A study on 2-fluoroaniline using DFT (B3LYP/aug-cc-pVTZ) calculated bond lengths and angles that showed excellent agreement with experimental data derived from rotational spectroscopy. umanitoba.ca Such calculations for this compound would reveal the planarity of the benzene (B151609) ring, the orientation of the amino (-NH2) and ethynyl (-C≡CH) groups, and the precise bond lengths and angles, which are influenced by the electronic effects of the fluorine substituent.
Table 2: Illustrative Optimized Geometrical Parameters for 2-Fluoroaniline Note: This data for 2-fluoroaniline illustrates the type of information obtained from geometry optimization.
| Parameter | Bond/Angle | Calculated Value (B3LYP/aug-cc-pVTZ) |
|---|---|---|
| Bond Length (Å) | C-F | 1.358 |
| C-N | 1.401 | |
| C-C (avg) | 1.393 | |
| Bond Angle (°) | C-C-F | 119.5 |
| C-C-N | 122.9 | |
| Dihedral Angle (°) | ∠C1-C2-N-H | 20.5 |
Data sourced from a computational study on 2-fluoroaniline. umanitoba.ca
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy relates to the molecule's electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. scielo.org.za For this compound, the HOMO would likely be distributed over the aniline ring and the ethynyl group, while the LUMO would be located on the aromatic ring's π* system. DFT calculations for 5-nitro-2-fluoroaniline found a HOMO-LUMO gap of 3.874 eV, providing insight into its electronic properties and reactivity. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies Note: This table is based on data for a related nitro-substituted fluoroaniline to illustrate the concept.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 5-nitro-2-fluoroaniline | -7.012 | -3.138 | 3.874 |
| 2-nitro-5-fluoroaniline | -7.153 | -3.174 | 3.979 |
Data sourced from a DFT study on nitro-fluoroaniline isomers. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry is widely used to predict and help interpret various types of spectra.
NMR Spectroscopy: Predicting NMR chemical shifts, especially for ¹⁹F, is a valuable application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically using DFT, can calculate the magnetic shielding tensors, which are then converted to chemical shifts. scielo.org.za For fluorinated aromatic compounds, specific scaling factors may be developed to improve the accuracy of predicted ¹⁹F shifts, allowing for reliable assignment of signals in complex molecules. nih.govnih.gov
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. biorxiv.org These computed frequencies, which correspond to bond stretching, bending, and other molecular vibrations, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. tsijournals.com DFT methods are commonly used for these calculations, and a scaling factor is often applied to the computed frequencies to better match experimental values. tsijournals.comcuni.cz
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. faccts.de The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. scielo.org.za For a molecule like this compound, TD-DFT would predict the π → π* transitions associated with the conjugated aromatic system.
Table 4: Illustrative Predicted Spectroscopic Data Note: This table is a hypothetical representation of the type of data generated from spectroscopic predictions.
| Spectroscopic Method | Predicted Parameter | Typical Value/Range |
|---|---|---|
| ¹⁹F NMR | Chemical Shift (ppm) | -110 to -140 |
| IR | C≡C Stretch (cm⁻¹) | ~2100-2150 |
| C-F Stretch (cm⁻¹) | ~1200-1300 | |
| UV-Vis | λmax (nm) | ~250-350 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
No specific MD simulation studies for this compound were identified in the literature search. However, such simulations would be valuable for understanding its behavior in different environments. For example, an MD simulation could model the solvation of this compound in water or an organic solvent, providing insights into its solubility and intermolecular interactions. Furthermore, if the molecule were being investigated as a potential ligand, MD simulations could be used to study its binding stability and conformational changes within the active site of a target protein. mdpi.commdpi.com
Conformational Dynamics in Solution
The conformational landscape of this compound in solution is primarily dictated by the orientation of the amino (-NH2) group and the ethynyl (-C≡CH) group relative to the benzene ring. The amino group in aniline and its derivatives is known to be non-planar, with the nitrogen atom exhibiting a certain degree of pyramidalization. The extent of this pyramidalization is influenced by the electronic effects of the substituents on the ring. Electron-donating groups tend to increase the pyramidalization, while electron-withdrawing groups favor a more planar conformation to enhance resonance with the aromatic system.
In this compound, the fluorine atom at the ortho position is an electron-withdrawing group, which would favor a more planar amino group. Conversely, the ethynyl group at the meta position has a more complex electronic character but is generally considered to be weakly electron-withdrawing. The interplay of these substituents, along with potential intramolecular hydrogen bonding between the amino hydrogens and the fluorine atom, would determine the preferred conformation.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring these conformational dynamics. By calculating the potential energy surface as a function of the dihedral angles of the amino and ethynyl groups, researchers can identify the global and local energy minima, which correspond to the most stable conformers. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformers in different solvents, providing insights into their relative populations and the energy barriers for interconversion.
Table 1: Illustrative Conformational Analysis Data for this compound in Different Solvents
| Solvent | Most Stable Conformer (Dihedral Angle H-N-C1-C2) | Relative Energy (kcal/mol) | Population (%) |
| Water | 10° | 0.00 | 75 |
| 170° | 0.85 | 25 | |
| DMSO | 15° | 0.00 | 80 |
| 165° | 1.10 | 20 | |
| Chloroform | 20° | 0.00 | 85 |
| 160° | 1.50 | 15 |
Note: The data in this table is illustrative and based on general principles for substituted anilines. Specific computational studies on this compound are required for precise values.
Solvent Effects on Molecular Properties
The properties of this compound are expected to be significantly influenced by the solvent environment due to its polar nature. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed in quantum chemical calculations to account for the bulk electrostatic effects of the solvent.
Key molecular properties that are sensitive to solvent effects include:
Dipole Moment: The dipole moment of this compound arises from the vector sum of the bond dipoles. The polar amino and fluoro groups, along with the ethynyl group, contribute to a significant molecular dipole. In polar solvents, the dipole moment is generally enhanced due to the reaction field of the solvent, which stabilizes the charge separation in the molecule.
Electronic Structure: The solvent can influence the energies of the frontier molecular orbitals (HOMO and LUMO). Polar solvents tend to stabilize both the HOMO and LUMO, but the stabilization is often more pronounced for the LUMO, leading to a decrease in the HOMO-LUMO gap. This can affect the molecule's electronic transitions and its reactivity.
Spectroscopic Properties: Solvent effects are evident in UV-Vis and NMR spectra. Solvatochromic shifts in UV-Vis spectra (a shift in the absorption maximum to a different wavelength) are indicative of the differential solvation of the ground and excited states. In NMR, solvent-induced changes in chemical shifts can provide information about specific solute-solvent interactions.
Table 2: Predicted Solvent Effects on Key Molecular Properties of this compound
| Property | Gas Phase (Predicted) | Water (Predicted) | DMSO (Predicted) |
| Dipole Moment (Debye) | 2.5 | 3.8 | 3.5 |
| HOMO Energy (eV) | -5.8 | -6.1 | -6.0 |
| LUMO Energy (eV) | -0.9 | -1.5 | -1.3 |
| HOMO-LUMO Gap (eV) | 4.9 | 4.6 | 4.7 |
Note: This data is hypothetical and serves to illustrate the expected trends based on computational studies of similar molecules.
Reaction Pathway Modeling and Transition State Characterization
Investigation of Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction kinetics.
For this compound, several types of reactions could be modeled, including:
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack, primarily at the positions ortho and para to the amino group. The fluorine and ethynyl substituents will influence the regioselectivity of this reaction.
Reactions of the Ethynyl Group: The triple bond of the ethynyl group can undergo various addition reactions.
Reactions involving the Amino Group: The amino group can act as a nucleophile or a base.
Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction rate constants. Computational investigation of reaction mechanisms can provide a level of detail that is often difficult to obtain through experimental methods alone.
Prediction of Regioselectivity and Stereoselectivity
When a reaction can lead to multiple products, predicting the regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product) is crucial. For this compound, electrophilic aromatic substitution is a prime example where regioselectivity is important.
Computational methods can predict the most likely site of reaction by comparing the activation energies for attack at different positions. The transition state with the lowest energy will correspond to the major product.
Advanced Theoretical Descriptors and Machine Learning Applications
Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors are derived from the changes in the electronic energy of a molecule with respect to changes in the number of electrons or the external potential.
For this compound, key reactivity descriptors would include:
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.
Nucleophilicity Index (N): This descriptor quantifies the ability of a molecule to donate electrons. A higher nucleophilicity index suggests a better nucleophile. The amino group in this compound would be the primary nucleophilic center.
Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. By calculating the Fukui functions for each atom in this compound, one can predict the reactive sites with greater precision.
Table 3: Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| Electrophilicity Index (ω) | 1.2 | Moderate electrophile |
| Nucleophilicity Index (N) | 3.5 | Good nucleophile (primarily at the nitrogen atom) |
| Fukui Function (f-) for N atom | 0.45 | High propensity for electrophilic attack at the nitrogen |
| Fukui Function (f+) for C4 atom | 0.25 | Susceptible to nucleophilic attack at the para position |
Note: The values in this table are for illustrative purposes to demonstrate the application of these descriptors. Actual calculations are necessary for accurate values.
The application of machine learning in computational chemistry is a rapidly growing field. While no specific machine learning models for this compound have been reported, it is conceivable that such models could be developed to predict its properties and reactivity. By training a machine learning model on a large dataset of molecules with known properties, it is possible to predict the properties of new molecules, such as this compound, with high accuracy and at a fraction of the computational cost of traditional quantum chemical calculations.
Computational Screening for Novel Reactivities
The exploration of novel reactivities for a specific molecule, such as this compound, is greatly accelerated by computational screening methodologies. These in silico techniques allow for the high-throughput evaluation of potential reactions, saving significant time and resources compared to traditional experimental approaches. The core of this screening process often lies in the calculation of various quantum chemical descriptors that provide insights into the molecule's electronic structure and, by extension, its reactivity.
Density Functional Theory (DFT) is a prominent method employed for these calculations, offering a balance between accuracy and computational cost. For this compound, a computational workflow to screen for novel reactivities would typically involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
Calculation of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
Mapping of Electrostatic Potential: The molecular electrostatic potential (MEP) surface is generated to identify electron-rich and electron-poor regions of the molecule. These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.
Calculation of Reactivity Descriptors: A range of conceptual DFT-based reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most reactive sites in a molecule.
By systematically calculating these properties, it is possible to screen a virtual library of potential reactants and reaction conditions to predict the most promising pathways for novel transformations of this compound. For instance, the ethynyl group, being an electron-rich π-system, is a potential site for electrophilic addition reactions. Conversely, the electron-withdrawing nature of the fluorine atom and the presence of the amine group influence the reactivity of the aniline ring, making it susceptible to various substitution reactions.
To illustrate how computational screening might guide the discovery of new reactions, consider a hypothetical screening of this compound against a series of electrophiles and nucleophiles. The predicted reaction barriers, calculated using DFT, could be tabulated to identify the most kinetically favorable reactions.
| Reactant Pair | Predicted Reaction Type | Calculated Activation Energy (kcal/mol) |
| This compound + H+ | Electrophilic addition to ethynyl group | 15.2 |
| This compound + Br2 | Electrophilic addition to aniline ring | 12.5 |
| This compound + CH3I | Nucleophilic substitution at amine | 25.8 |
| This compound + OH- | Nucleophilic attack on ethynyl group | 30.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This type of computational screening allows researchers to prioritize experimental efforts on the most promising reactions, thereby accelerating the discovery of novel chemical transformations.
Data-Driven Approaches in Chemical Discovery
In recent years, data-driven approaches, particularly those leveraging machine learning (ML), have emerged as powerful tools in chemical discovery. nips.cc These methods utilize large datasets of chemical reactions to build predictive models that can forecast the outcomes of new, untested reactions. nih.gov For a compound like this compound, a data-driven approach to discovering novel reactivities would involve several key stages.
Initially, a comprehensive dataset of reactions involving substituted anilines and ethynyl-containing compounds would be curated from chemical literature and databases. This dataset would include information on reactants, reagents, solvents, and reaction outcomes (e.g., product structure and yield). The chemical structures are typically represented in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).
Subsequently, this data is used to train a machine learning model. Various ML algorithms, including neural networks, have demonstrated significant promise in predicting chemical reactions. nips.cc The model learns the complex relationships between the features of the reactants and the resulting products. For instance, the model could learn how the electronic and steric properties of different substituents on the aniline ring affect the regioselectivity of a particular reaction.
Once trained, the model can be used to predict the outcomes of novel reactions involving this compound. This can be done by inputting the structure of this compound along with a library of potential co-reactants and reagents into the model. The model would then predict the most likely product(s) and potentially the reaction yield.
To demonstrate the potential of this approach, consider a hypothetical scenario where a machine learning model is tasked with predicting the yield of a Suzuki coupling reaction between this compound and various boronic acids. The model's predictions could be summarized in a table, allowing chemists to select the most promising candidates for experimental validation.
| Boronic Acid Partner | Predicted Yield (%) | Confidence Score |
| Phenylboronic acid | 85 | 0.92 |
| 4-Methylphenylboronic acid | 88 | 0.95 |
| 4-Methoxyphenylboronic acid | 92 | 0.91 |
| 4-Chlorophenylboronic acid | 75 | 0.88 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Applications in Advanced Materials and Functional Molecules
Role in Chemical Probes and Labeling Reagents
The presence of a terminal alkyne (ethynyl) group in 5-Ethynyl-2-fluoroaniline makes it a prime candidate for incorporation into chemical probes and labeling reagents. This functionality allows for its attachment to other molecules through highly efficient and specific "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Design and Synthesis of Alkyne-Tagged Probes for Bioconjugation
This compound has been utilized as a key component in the development of alkyne-tagged chemical probes for bioconjugation. These probes are instrumental in chemical proteomics for the identification and characterization of protein functions and interactions within a cellular environment.
In a notable application, this compound (referred to as 5E-2FA in the study) was part of a library of chemical probes screened for their efficacy in a novel method for profiling functional histidine residues in living cells. researchgate.netresearchgate.net This method, termed singlet oxygen and chemical probe relay labeling, employs a photosensitizer to generate singlet oxygen, which then selectively oxidizes histidine residues. The oxidized histidines subsequently react with a chemical probe like this compound. The ethynyl (B1212043) tag on the aniline (B41778) derivative then allows for the "clicking" on of a reporter molecule, such as a fluorescent azide, enabling the detection and identification of the labeled proteins. researchgate.netresearchgate.net
The design of such probes leverages the bioorthogonal nature of the alkyne group, which does not react with most biological functional groups, ensuring that the probe selectively labels the intended target. The synthesis involves the strategic placement of the ethynyl group on the fluoroaniline (B8554772) scaffold, which provides a stable and reactive handle for subsequent bioconjugation reactions.
Table 1: this compound as a Chemical Probe
| Probe Name | Application | Method | Reporter Group |
|---|
Development of Fluorescent Reporters and Imaging Agents
While this compound itself is not inherently fluorescent, its alkyne group serves as a crucial attachment point for fluorophores. This allows for the development of fluorescent reporters and imaging agents. The general strategy involves a two-step process: first, the this compound-based probe reacts with its biological target, and second, a fluorescent azide is introduced, which covalently binds to the alkyne tag through a click reaction.
This post-labeling approach is advantageous as it allows for the use of a wide variety of fluorescent dyes without the need to synthesize a new fluorescent probe for each application. The fluorescence in these systems is generated by the attached dye, such as rhodamine, rather than a derivative of this compound. researchgate.net This modularity is a key feature in the design of modern chemical biology tools.
Integration into Polymer and Oligomer Architectures
The bifunctional nature of this compound, possessing both a polymerizable aniline moiety and a reactive ethynyl group, makes it a promising candidate for the construction of novel polymers and oligomers with tailored electronic and physical properties.
Monomer for Conducting Polymers (e.g., Polyfluoroanilines)
This compound is classified as a monomer for conducting polymers. myskinrecipes.com The aniline portion of the molecule can undergo oxidative polymerization to form a polyaniline backbone, a well-known class of conducting polymers. The presence of the fluorine atom can modify the electronic properties, solubility, and stability of the resulting polymer. While specific research on the homopolymerization of this compound is not extensively detailed in publicly available literature, the general principles of polyaniline synthesis are applicable.
The resulting polymer, a poly(ethynyl-fluoroaniline), would possess a conjugated backbone with pendant ethynyl groups. These ethynyl groups would be available for further functionalization, potentially leading to materials with unique properties.
Building Block for Conjugated Materials
The entire this compound molecule can be used as a building block in the synthesis of more complex conjugated materials. The ethynyl group can participate in various coupling reactions, such as Sonogashira coupling, to create extended π-conjugated systems. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution is known to influence the energy levels (HOMO/LUMO) of conjugated molecules, which can be beneficial for tuning their optoelectronic properties.
Cross-linking and Functionalization of Polymeric Systems
This compound is also identified as a cross-linking agent. myskinrecipes.com The ethynyl group is highly reactive and can undergo various reactions to form cross-links between polymer chains. For instance, the alkyne groups can be thermally or photochemically induced to react with each other or with other functional groups present in a polymer matrix. This cross-linking can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the material.
Furthermore, the ethynyl groups on a polymer derived from or functionalized with this compound can be used to attach other molecules to the polymer backbone via click chemistry. This allows for the precise functionalization of the polymer with a wide range of chemical entities, including biomolecules, catalysts, or other functional polymers.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Supramolecular Chemistry and Self-Assembly
The unique molecular architecture of this compound, featuring a rigid ethynyl group, a hydrogen-bonding aniline moiety, and an electronegative fluorine atom, makes it a compelling building block in the field of supramolecular chemistry. These functional groups can engage in a variety of specific and directional non-covalent interactions, which are fundamental to the design of complex molecular systems and the spontaneous formation of ordered nanostructures.
Design of Molecular Recognition Elements
Molecular recognition is the process by which molecules selectively bind to one another through a suite of non-covalent interactions. The functional groups present in this compound provide multiple points of interaction, enabling its incorporation into sophisticated host-guest systems and molecular sensors.
The aniline group (-NH₂) is a classic hydrogen-bond donor and acceptor, allowing it to form predictable interactions with complementary functional groups such as carbonyls, pyridines, or carboxylates. The fluorine atom, while a weak hydrogen bond acceptor, can participate in stronger halogen bonding and dipole-dipole interactions, which can fine-tune binding affinity and selectivity.
The terminal ethynyl group is particularly versatile. Its acidic proton can act as a hydrogen bond donor, while the π-system of the triple bond can interact with metal centers or other π-systems through stacking interactions. Research on related ethynyl-substituted molecules has revealed unique supramolecular assemblies dictated by distinctive interactions, such as C(π)⋯B interactions, which lead to the formation of columnar networks. nih.gov This demonstrates the potential of the ethynyl group to direct molecular assembly with high precision. By integrating these varied interaction capabilities, this compound can be used to construct molecular clefts, cavities, and surfaces designed for the specific recognition of ions or small organic molecules.
Table 1: Potential Non-Covalent Interactions of this compound
| Functional Group | Interaction Type | Potential Partner Group |
|---|---|---|
| Amine (-NH₂) | Hydrogen Bond Donor/Acceptor | Carbonyl, Carboxylate, Pyridine |
| Fluoro (-F) | Halogen Bond, Dipole-Dipole | Electron-rich atoms (e.g., N, O) |
| Ethynyl (-C≡CH) | Hydrogen Bond Donor | Electron-rich atoms (e.g., N, O) |
Assembly of Ordered Nanostructures
Self-assembly is the autonomous organization of components into structurally well-defined aggregates. nih.govmdpi.comnih.gov The directional and specific nature of the non-covalent interactions offered by this compound makes it an excellent candidate for programming the assembly of molecules into ordered nanostructures like fibers, tapes, or sheets.
The rigidity and linear geometry of the ethynyl group are crucial for creating predictable, extended architectures. Molecules designed with this building block can align in head-to-tail or head-to-head arrangements, guided by the interplay of hydrogen bonding from the aniline and ethynyl groups, as well as π-stacking of the aromatic rings. The fluorine substitution can further modulate the packing arrangement by influencing the electronic properties of the aromatic ring and introducing specific intermolecular contacts.
For instance, computational and experimental studies on self-assembling peptides have shown that specific domains can mediate the formation of functionalized fibrils. nih.gov Similarly, this compound can be incorporated into larger molecules designed to self-assemble into such materials, where the ethynyl moiety provides a rigid backbone and the fluoroaniline portion offers sites for specific interactions, potentially leading to materials with novel electronic or photophysical properties.
Precursors for Specialized Fluorinated Heterocycles
This compound is a valuable and versatile precursor for the synthesis of specialized fluorinated nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The presence of the ortho-alkynyl and amino groups on the aniline ring facilitates a variety of powerful cyclization reactions.
Synthesis of Fluorinated Indoles and Related Scaffolds
Fluorinated indoles are a prominent class of heterocycles found in numerous pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net this compound serves as a direct precursor to 5-fluoroindoles through annulative cyclization reactions. As a member of the 2-alkynylaniline family of compounds, it can undergo various transformations to form five- and six-membered N-heterocycles. researchgate.net
A range of catalytic systems have been developed to efficiently mediate this transformation. These methods include transition-metal catalysis (e.g., using palladium, silver, or gold), metal-free approaches, and electrophilic cyclization. researchgate.netresearchgate.netresearchgate.netrsc.org For example, gold-catalyzed cyclization of alkynylanilines is a known method for accessing fluorinated indoles. researchgate.net Similarly, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) can produce halogenated quinolines, which are six-membered heterocycles. nih.gov The application of these methods to this compound provides a direct route to 5-fluoro-substituted indoles and related scaffolds, which are otherwise challenging to synthesize.
Table 2: Representative Cyclization Methods for 2-Alkynylanilines
| Method | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Metal-Catalyzed Annulation | Palladium, Copper, Rhodium | Indoles, Quinolines | researchgate.netresearchgate.net |
| Silver-Catalyzed Cyclization | Silver (Ag) salts | Substituted Indoles | rsc.org |
| Electrophilic Cyclization | ICl, I₂, Br₂, PhSeBr | Halogenated Quinolines | nih.gov |
Access to Bioisosteric Replacements in Molecular Design
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. researchgate.netctppc.org The goal is to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. patsnap.com
Fluorine is widely regarded as a bioisostere for hydrogen. researchgate.netctppc.org Despite being only slightly larger, its high electronegativity and ability to form strong carbon-fluorine bonds can profoundly impact a molecule's properties. nih.gov Incorporating fluorine can:
Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life. researchgate.netctppc.org
Increase Binding Affinity: Fluorine's electronegativity can alter the acidity of nearby protons or engage in favorable interactions with protein targets, enhancing binding.
Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov
This compound is an ideal starting material for introducing a fluorinated bioisosteric element into a target molecule. By using this compound in the synthesis of larger scaffolds, medicinal chemists can readily access analogues where a hydrogen atom on the aromatic ring is replaced by fluorine, providing a powerful tool to fine-tune the properties of a drug candidate. u-tokyo.ac.jp
Future Directions and Emerging Research Avenues for 5 Ethynyl 2 Fluoroaniline
Development of Highly Stereoselective Synthetic Methodologies
The synthesis of chiral molecules, where specific three-dimensional arrangements of atoms are crucial for function, is a cornerstone of modern pharmaceutical and materials science. For derivatives of 5-ethynyl-2-fluoroaniline, achieving high stereoselectivity is a key objective for unlocking their full potential. Future research will likely focus on the development of novel asymmetric catalytic systems to control the stereochemistry of reactions involving either the aniline (B41778) or the ethynyl (B1212043) group.
One promising direction is the use of chiral catalysts, such as isothioureas or transition metal complexes with chiral ligands, to achieve atroposelective N-acylation of the aniline nitrogen. nih.govchemrxiv.org This would lead to the synthesis of axially chiral anilides, a class of molecules with growing importance in catalysis and drug discovery. Similarly, transition metal-catalyzed asymmetric hydrogenation of imines derived from this compound represents a powerful strategy for accessing enantioenriched chiral amines. acs.orgnih.govmdpi.com The development of catalysts that can tolerate the ethynyl functionality while achieving high enantioselectivity will be a significant area of investigation.
Furthermore, asymmetric transformations targeting the ethynyl group, such as enantioselective additions or cycloadditions, offer another frontier. researchgate.net Research into chiral catalysts that can orchestrate these reactions with high fidelity will enable the creation of complex chiral scaffolds incorporating the this compound core.
Table 1: Potential Stereoselective Reactions for this compound Derivatives
| Reaction Type | Target Functionality | Potential Catalyst Class | Desired Outcome |
|---|---|---|---|
| Atroposelective N-Acylation | Aniline | Chiral Isothiourea/Phosphine | Axially Chiral Anilides |
| Asymmetric Hydrogenation | Imine derivative | Chiral Ru, Ir, or Pd Complexes | Enantioenriched Amines |
| Asymmetric Cycloaddition | Ethynyl Group | Chiral Lewis Acids/Organocatalysts | Chiral Heterocycles |
Discovery of Novel Reactivities and Catalytic Transformations
The ethynyl and aniline moieties of this compound are ripe for the discovery of new chemical reactions. While the Sonogashira coupling is a well-established method for its synthesis, future work will explore novel catalytic transformations that expand its synthetic utility. hes-so.chsilicycle.comrsc.orgresearchgate.net
A significant area of interest is the development of cycloaddition reactions that leverage the ethynyl group as a reactive partner. libretexts.org This includes [3+2] cycloadditions to form various five-membered heterocycles like triazoles and imidazoles, which are prevalent in medicinal chemistry. nih.govrsc.org Exploring novel catalysts, such as rhodium(II), could lead to new transannulation reactions, converting initial cycloadducts into more complex heterocyclic systems. nih.gov Additionally, inverse-demand Diels-Alder reactions represent a frontier for creating new molecular architectures. nih.gov
Another emerging avenue is the direct functionalization of the C-H bonds on the aniline ring. uva.nluantwerpen.be Catalytic systems, potentially using palladium with specialized ligands, could enable the para-selective olefination or alkylation of the aniline derivative, providing a more atom-economical route to highly substituted products compared to traditional multi-step methods. uva.nl The development of rhodium and photoredox catalysis could also unlock novel pathways for C-H and C-N bond activation, offering efficient strategies for straightforward functionalization. uantwerpen.be
Expansion into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, scalability, and reproducibility. tcichemicals.comnih.gov For this compound, both its synthesis and subsequent transformations are prime candidates for adaptation to flow processes. Continuous-flow hydrogenation of a corresponding nitroaromatic precursor could provide a safer and more efficient route to the aniline core. researchgate.net
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. beilstein-journals.org The Sonogashira coupling, a key reaction for installing the ethynyl group, has been successfully scaled up in continuous-flow reactors, demonstrating the feasibility of this approach for producing this compound and its derivatives. acs.org This methodology avoids the need for isolating intermediates, leading to "telescoped" synthetic sequences that are more efficient and generate less waste. nih.govpurdue.edu
Automated synthesis platforms, coupled with high-throughput experimentation, can rapidly screen various reaction conditions to optimize the synthesis of this compound derivatives. purdue.edu This synergy between flow chemistry and automation will be crucial for accelerating the discovery of new compounds and for developing robust manufacturing processes.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exotherms, hazardous reagents | Enhanced safety, smaller reaction volumes |
| Scalability | Challenging, often requires re-optimization | Straightforward, "scaling out" by running longer |
| Efficiency | Can have lower space-time yields | Higher space-time yields, improved heat/mass transfer |
| Reproducibility | Can vary between batches | High reproducibility and stability |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |
Advanced Integration into Chemical Biology Tools and Methodologies
The terminal alkyne of this compound makes it an ideal candidate for integration into chemical biology, particularly in the realm of bioorthogonal chemistry. wikipedia.orgnih.gov These are reactions that can occur in living systems without interfering with native biochemical processes. The alkyne group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." wikipedia.orgacs.org
This functionality allows this compound to be used as a building block for creating sophisticated chemical probes. For instance, it can be incorporated into activity-based probes (ABPs), which are small molecules designed to covalently label active enzymes in complex biological samples. chemicalprobes.orgnih.govnih.gov An ABP based on this scaffold would consist of a reactive group to target an enzyme, the this compound core, and a reporter tag (like a fluorophore or biotin) attached via the alkyne. frontiersin.org This enables the visualization and identification of target proteins, providing insights into their function and regulation. nih.govacs.org
Future research will focus on designing and synthesizing novel ABPs and other probes derived from this compound for applications in proteomics, drug discovery, and diagnostics. frontiersin.org Its small size and relative inertness in biological systems make the ethynyl group an excellent "handle" for these applications, similar to the well-established use of 5-ethynyl-2'-deoxyuridine (EdU) for monitoring DNA synthesis. jenabioscience.comresearchgate.netwikipedia.org The development of fluorogenic probes, which become fluorescent only upon reacting with their target, is another exciting direction that could be explored using this compound. nih.gov
Process Optimization and Scalability for Industrial Applications
For this compound to be utilized in commercial products, such as pharmaceuticals or advanced materials, its synthesis must be optimized for large-scale, cost-effective production. utwente.nl A primary focus will be on the optimization of the Sonogashira cross-coupling reaction, which is a common method for its synthesis. silicycle.comresearchgate.net This involves minimizing the loading of expensive palladium and copper catalysts, which is a significant cost driver and complicates product purification. rsc.org
The development of highly active and reusable catalyst systems, such as heterogeneous single-atom catalysts, is a key research area. hes-so.ch These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. hes-so.ch Furthermore, optimizing reaction conditions—such as solvent, base, and temperature—can significantly improve yield and reduce the formation of byproducts like Glaser-Hay coupled dimers. rsc.org
Purification of the final product is another critical aspect of scalability. Technologies like E-PAK, which use specialized adsorbents to scavenge residual metal catalysts, are essential for achieving the high purity required for pharmaceutical applications. silicycle.com Life-cycle assessment will guide the upscaling process, quantifying the environmental and financial benefits of new synthetic routes and helping to identify the most sustainable and economically viable manufacturing processes. hes-so.chresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 5-Ethynyl-2-fluoroaniline, and how are reaction conditions optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Sonogashira coupling. For NAS, a fluorinated aniline precursor (e.g., 2-fluoro-5-iodoaniline) reacts with a terminal alkyne (e.g., ethynyltrimethylsilane) under palladium catalysis . Key parameters include:
- Catalyst system : Pd(PPh₃)₄/CuI for Sonogashira coupling.
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Dry THF or DMF to stabilize intermediates.
Purification involves column chromatography (silica gel, hexane/EtOAc) followed by recrystallization. Confirmation of purity requires NMR (e.g., disappearance of ethynyl proton at ~2.5 ppm) and HPLC (≥98% purity) .
Q. How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : To confirm fluorine substitution (δ –110 to –120 ppm for ortho-F).
- GC-MS : For molecular ion detection (m/z ≈ 149 [M⁺]).
- Elemental analysis : To verify C/F/N ratios (theoretical: C 70.58%, F 13.99%, N 10.27%) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from rotational isomers or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., restricted rotation in ethynyl groups).
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
- X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., fluorine vs. ethynyl positioning) .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting groups : Use TMS-ethynyl intermediates to suppress alkyne reactivity during electrophilic substitutions.
- Directed ortho-metalation : Employ directing groups (e.g., –NHBoc) to control substitution patterns.
- Low-temperature lithiation : For regioselective deprotonation (–NH₂ directs metallation at C4) .
Q. How can the reactivity of the ethynyl group be exploited in cross-coupling reactions?
Methodological Answer: The ethynyl group enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
